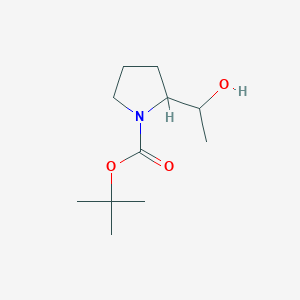

Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

CAS No.: 916145-68-1

Cat. No.: VC8151480

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916145-68-1 |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |

| Standard InChI Key | JNNOAQQODYAQBD-UHFFFAOYSA-N |

| SMILES | CC(C1CCCN1C(=O)OC(C)(C)C)O |

| Canonical SMILES | CC(C1CCCN1C(=O)OC(C)(C)C)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate features a five-membered pyrrolidine ring with two functional groups: a tert-butyloxycarbonyl (Boc) group at the nitrogen atom and a (1R)-hydroxyethyl substituent at the second carbon (Figure 1). The Boc group confers steric protection to the amine, while the hydroxyethyl moiety introduces chirality and hydrogen-bonding capability .

Table 1: Key Structural and Physicochemical Properties

The compound’s stereochemistry is critical for its biological interactions. The (1R) configuration ensures optimal spatial orientation for binding to enantioselective targets, such as enzymes or receptors.

Synthesis Methods

Stereoselective Synthesis

The synthesis typically involves protecting pyrrolidine derivatives with a Boc group followed by introducing the hydroxyethyl moiety. A common route employs pyrrolidine-2-methanol and di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions .

Example Procedure

-

Reaction Setup: Pyrrolidine-2-methanol (0.300 g, 1.98 mmol) is dissolved in DCM (5 mL).

-

Boc Protection: Boc₂O (0.650 g, 1.98 mmol) is added dropwise at 20°C.

-

Work-Up: After 16 hours, the mixture is concentrated and purified via column chromatography (MeOH/DCM gradient), yielding the product in 98% yield .

Table 2: Optimization of Reaction Conditions

Chiral resolution techniques or asymmetric catalysis may be employed to isolate the (1R)-enantiomer, though specific protocols remain proprietary.

Chemical Reactivity and Functionalization

Hydrolysis of the Boc Group

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield pyrrolidine-2-(1-hydroxyethyl)carboxylic acid, a precursor for further derivatization. For instance, treatment with HCl in dioxane cleaves the Boc group, enabling amine functionalization.

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl substituent can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO), forming tert-butyl 2-acetylpyrrolidine-1-carboxylate. This intermediate is valuable for synthesizing heterocyclic scaffolds.

Biological Significance and Applications

Role in Drug Discovery

The compound’s chirality and modular structure make it a key intermediate in protease inhibitor development. For example, it has been utilized in synthesizing hepatitis C virus (HCV) NS3/4A protease inhibitors, where the (1R)-hydroxyethyl group mimics the transition state of peptide hydrolysis.

Pharmacokinetic Considerations

With a LogP of 1.28 and polar surface area of 50 Ų, the compound exhibits moderate lipophilicity and membrane permeability, aligning with Lipinski’s rules for drug-likeness . These properties facilitate its use in central nervous system (CNS) drug candidates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 300 MHz):

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times varying by mobile phase composition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume